5-Methyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid
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Overview
Description
5-Methyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a methyl group and a carboxylic acid group
Scientific Research Applications
5-Methyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbenzoyl chloride with hydroxylamine to form an oxime, which is then cyclized to form the oxazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to form different heterocyclic structures.
Substitution: The methyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate derivatives, while reduction can produce various reduced heterocycles.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-phenyl-1,2-oxazole-4-carboxylic acid: Similar structure but lacks the methyl group on the phenyl ring.
3-(2-Methylphenyl)-1,2-oxazole-4-carboxylic acid: Similar structure but lacks the methyl group on the oxazole ring.
Uniqueness
5-Methyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid is unique due to the presence of both methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to its analogs.
Properties
IUPAC Name |
5-methyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-5-3-4-6-9(7)11-10(12(14)15)8(2)16-13-11/h3-6H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOGMXJKUKBSEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=C2C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640541 |
Source
|
Record name | 5-Methyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91569-58-3 |
Source
|
Record name | 5-Methyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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